molecular formula C5H8ClN3S B114651 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride CAS No. 153851-71-9

6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride

Cat. No.: B114651
CAS No.: 153851-71-9
M. Wt: 177.66 g/mol
InChI Key: HPBXUFOSZBCEIQ-UHFFFAOYSA-N
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Description

“6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride” is a chemical compound with the CAS Number: 153851-71-9 . Its IUPAC name is 6-sulfanyl-5H,6H,7H-pyrazolo [1,2-a] [1,2,4]triazol-4-ium chloride . The molecular weight of this compound is 177.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3S.ClH/c9-5-1-7-3-6-4-8 (7)2-5;/h3-5H,1-2H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . It has a melting point of 127-128 °C .

Scientific Research Applications

Synthetic Applications and Material Science

Heterocyclic compounds, including triazoles and pyrazoles, serve as fundamental scaffolds in organic synthesis, demonstrating wide applicability in drug discovery, bioconjugation, and material science. The synthetic versatility of these compounds allows for the development of complex molecules with potential therapeutic and industrial applications. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition, also known as click chemistry, has been highlighted for its efficiency in synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the importance of these heterocycles in constructing biologically active molecules and novel materials (Kaushik et al., 2019).

Coordination Chemistry and Polynuclear Complexes

The structural features of coordination compounds based on heterocyclic systems are crucial for the self-assembly of polynuclear complexes. These complexes exhibit highly symmetric architectures and are of interest for their potential uses in catalysis, molecular recognition, and the development of functional materials. Spacer-armed pyridylazoles, including triazoles, have been shown to facilitate the self-assembly of clusters with diverse metal cores, underscoring the role of these heterocycles in designing sophisticated molecular architectures (Gusev et al., 2019).

Biologically Active Compounds

Research into triazoles and pyrazoles has unveiled a broad spectrum of biological activities, making these compounds valuable in drug development and other therapeutic applications. The structural and electronic properties of these heterocycles enable interactions with biological targets, leading to the discovery of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The exploration of synthetic strategies and medicinal aspects of pyrazolo[1,5-a]pyrimidine and related scaffolds exemplifies ongoing efforts to harness these heterocycles for developing potential drug candidates with diverse therapeutic effects (Cherukupalli et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride involves the reaction of 3-amino-4-mercapto-5H-pyrazole with sodium azide and sodium nitrite to form 6,7-Dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-5-one. This compound is then reacted with hydrochloric acid and thionyl chloride to form the final product, 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride.", "Starting Materials": [ "3-amino-4-mercapto-5H-pyrazole", "Sodium azide", "Sodium nitrite", "Thionyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-4-mercapto-5H-pyrazole is reacted with sodium azide and sodium nitrite in water to form 6,7-Dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-5-one.", "Step 2: The resulting compound from step 1 is then reacted with thionyl chloride in dichloromethane to form 6,7-Dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-5-one chloride intermediate.", "Step 3: The intermediate compound from step 2 is then reacted with hydrochloric acid in ethanol to form the final product, 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride." ] }

CAS No.

153851-71-9

Molecular Formula

C5H8ClN3S

Molecular Weight

177.66 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiolate;hydrochloride

InChI

InChI=1S/C5H7N3S.ClH/c9-5-1-7-3-6-4-8(7)2-5;/h3-5H,1-2H2;1H

InChI Key

HPBXUFOSZBCEIQ-UHFFFAOYSA-N

SMILES

C1C(C[N+]2=CN=CN21)S.[Cl-]

Canonical SMILES

C1C(C[N+]2=CN=CN21)[S-].Cl

153851-71-9

Origin of Product

United States

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